molecular formula C14H16N2O2 B7463938 4-(1-Acetylpiperidin-4-yloxy)benzonitrile

4-(1-Acetylpiperidin-4-yloxy)benzonitrile

Cat. No. B7463938
M. Wt: 244.29 g/mol
InChI Key: QMNILVKNHFBROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Acetylpiperidin-4-yloxy)benzonitrile, also known as AC-42, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule belongs to the class of acetylcholinesterase inhibitors, which are compounds that inhibit the activity of the enzyme acetylcholinesterase, leading to an increase in the levels of the neurotransmitter acetylcholine in the brain.

Mechanism of Action

4-(1-Acetylpiperidin-4-yloxy)benzonitrile works by binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine, which enhances synaptic transmission and improves cognitive function.
Biochemical and Physiological Effects:
4-(1-Acetylpiperidin-4-yloxy)benzonitrile has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(1-Acetylpiperidin-4-yloxy)benzonitrile in lab experiments is its potent inhibitory activity against acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the brain. However, 4-(1-Acetylpiperidin-4-yloxy)benzonitrile has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

1. Development of more potent and selective acetylcholinesterase inhibitors based on the structure of 4-(1-Acetylpiperidin-4-yloxy)benzonitrile.
2. Investigation of the neuroprotective effects of 4-(1-Acetylpiperidin-4-yloxy)benzonitrile in other neurodegenerative diseases.
3. Study of the pharmacokinetics and toxicity of 4-(1-Acetylpiperidin-4-yloxy)benzonitrile in humans.
4. Development of 4-(1-Acetylpiperidin-4-yloxy)benzonitrile analogs with improved solubility and bioavailability.
5. Investigation of the potential synergistic effects of 4-(1-Acetylpiperidin-4-yloxy)benzonitrile with other drugs used in the treatment of Alzheimer's disease.
In conclusion, 4-(1-Acetylpiperidin-4-yloxy)benzonitrile is a promising molecule with potential therapeutic applications in the treatment of Alzheimer's disease. Its potent inhibitory activity against acetylcholinesterase and neuroprotective effects make it a useful tool for studying the role of acetylcholine in the brain. Further research is needed to fully understand the pharmacokinetics and toxicity of 4-(1-Acetylpiperidin-4-yloxy)benzonitrile in humans and to develop more potent and selective acetylcholinesterase inhibitors based on its structure.

Scientific Research Applications

4-(1-Acetylpiperidin-4-yloxy)benzonitrile has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease, which is characterized by a decrease in the levels of acetylcholine in the brain. 4-(1-Acetylpiperidin-4-yloxy)benzonitrile has been shown to be a potent inhibitor of acetylcholinesterase, leading to an increase in the levels of acetylcholine and improvement in cognitive function.

properties

IUPAC Name

4-(1-acetylpiperidin-4-yl)oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-11(17)16-8-6-14(7-9-16)18-13-4-2-12(10-15)3-5-13/h2-5,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNILVKNHFBROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Acetylpiperidin-4-yloxy)benzonitrile

Synthesis routes and methods

Procedure details

Synthesized from 4-(4-cyanophenoxy)piperidine-1-carboxylic acid tert-butyl ester (1.5 g) according to an analogous synthetic method to Example 215 described below, the total amount of 4-(piperidin-4-yloxy)benzonitrile crude product was dissolved in acetic anhydride (20 ml) and pyridine (20 ml), and the solution was stirred overnight at room temperature. The reaction mixture was concentrated in vacuo, extracted with ethyl acetate, then sequentially washed with a saturated aqueous solution of sodium bicarbonate, water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. The residue was purified by NH silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (1.1 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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